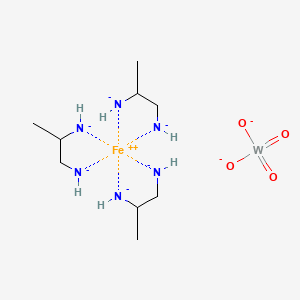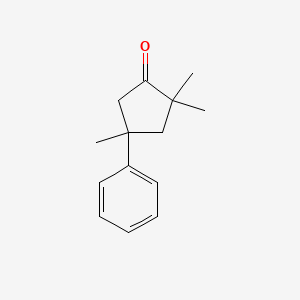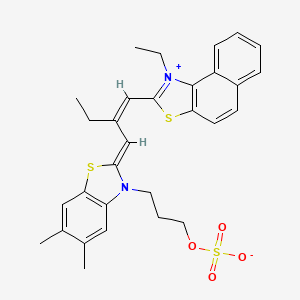
2-(2-((5,6-Dimethyl-3-(3-(sulphonatooxy)propyl)-3H-benzothiazol-2-ylidene)methyl)-1-butenyl)-1-ethylnaphtho(1,2-d)thiazolium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho[1,2-d]thiazolium,2-[2-[[5,6-dimethyl-3-[3-(sulfooxy)propyl]-2(3H)-benzothiazolylidene]methyl]-1-buten-1-yl]-1-ethyl-,inner salt is a complex organic compound with a unique structure that combines naphthalene, thiazole, and benzothiazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-d]thiazolium,2-[2-[[5,6-dimethyl-3-[3-(sulfooxy)propyl]-2(3H)-benzothiazolylidene]methyl]-1-buten-1-yl]-1-ethyl-,inner salt typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole intermediate, followed by the introduction of the naphthalene and thiazole groups. The final step involves the formation of the inner salt through a series of condensation and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Naphtho[1,2-d]thiazolium,2-[2-[[5,6-dimethyl-3-[3-(sulfooxy)propyl]-2(3H)-benzothiazolylidene]methyl]-1-buten-1-yl]-1-ethyl-,inner salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene and benzothiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Applications De Recherche Scientifique
Naphtho[1,2-d]thiazolium,2-[2-[[5,6-dimethyl-3-[3-(sulfooxy)propyl]-2(3H)-benzothiazolylidene]methyl]-1-buten-1-yl]-1-ethyl-,inner salt has several scientific research applications:
Chemistry: Used as a dye or pigment due to its vibrant color and stability.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazolium salts: Share the benzothiazole moiety but lack the naphthalene group.
Naphthothiazolium salts: Similar structure but with variations in the substituents on the thiazole ring.
Uniqueness
Naphtho[1,2-d]thiazolium,2-[2-[[5,6-dimethyl-3-[3-(sulfooxy)propyl]-2(3H)-benzothiazolylidene]methyl]-1-buten-1-yl]-1-ethyl-,inner salt is unique due to its combination of naphthalene, thiazole, and benzothiazole moieties, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
83721-33-9 |
|---|---|
Formule moléculaire |
C30H32N2O4S3 |
Poids moléculaire |
580.8 g/mol |
Nom IUPAC |
3-[(2Z)-2-[(2Z)-2-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]butylidene]-5,6-dimethyl-1,3-benzothiazol-3-yl]propyl sulfate |
InChI |
InChI=1S/C30H32N2O4S3/c1-5-22(18-28-31(6-2)30-24-11-8-7-10-23(24)12-13-26(30)37-28)19-29-32(14-9-15-36-39(33,34)35)25-16-20(3)21(4)17-27(25)38-29/h7-8,10-13,16-19H,5-6,9,14-15H2,1-4H3 |
Clé InChI |
YPAKGQWVNWDBAZ-UHFFFAOYSA-N |
SMILES isomérique |
CC/C(=C/C1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CC)/C=C\4/N(C5=C(S4)C=C(C(=C5)C)C)CCCOS(=O)(=O)[O-] |
SMILES canonique |
CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CC)C=C4N(C5=C(S4)C=C(C(=C5)C)C)CCCOS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-4,5-dihydroimidazole](/img/structure/B13790675.png)
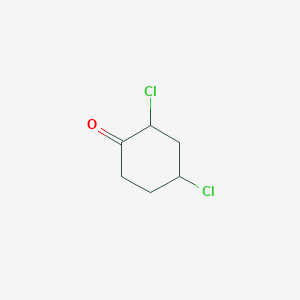
![Acetonitrile,[methyl[(1R)-1-methylbutyl]amino]-](/img/structure/B13790690.png)
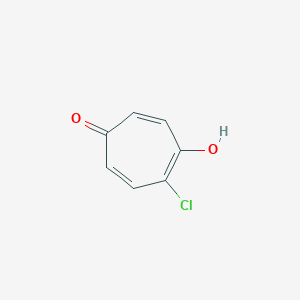
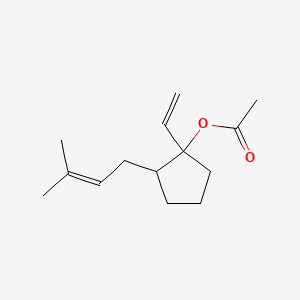
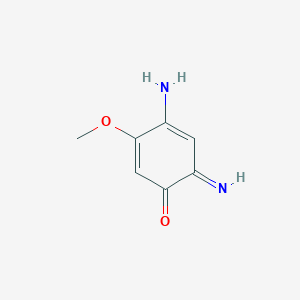
![[4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone](/img/structure/B13790702.png)
![1-[4-[2-(2-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790711.png)
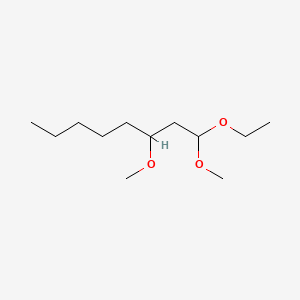
![6-(2-Methoxy-5-methylphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13790723.png)
